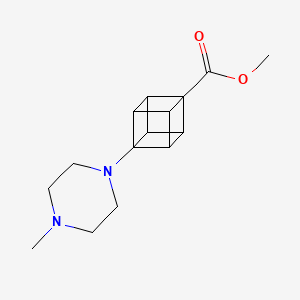![molecular formula C26H30NO5P B589187 N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide CAS No. 1003599-68-5](/img/structure/B589187.png)
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide is a protected form of the antibiotic FR 900098. It is primarily used in research settings and is not intended for diagnostic or therapeutic use. The compound has a molecular formula of C26H30NO5P and a molecular weight of 467.49 .
Chemical Reactions Analysis
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide, like its parent compound, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and conditions are not specified.
Reduction: Reduction reactions can also be performed, typically using reducing agents like sodium borohydride.
Substitution: The benzyl groups can be substituted under appropriate conditions, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide is primarily used in scientific research. Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: Investigated for its biological activity and potential as an antibiotic.
Medicine: Studied for its potential therapeutic properties, particularly in the treatment of malaria.
Industry: Used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide involves the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme in the nonmevalonate pathway for isoprenoid biosynthesis. This pathway is crucial for the survival of many organisms, including Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide can be compared with other similar compounds, such as:
FR 900098: The parent compound, which is not protected by benzyl groups.
FR 33289: Another phosphonate antibiotic with a similar biosynthetic pathway.
Other phosphonate antibiotics: Compounds with similar structures and mechanisms of action.
This compound is unique due to its protected form, which can be useful in specific research applications .
Properties
IUPAC Name |
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOPUVTELUIOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858510 |
Source


|
| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003599-68-5 |
Source


|
| Record name | Bis(phenylmethyl) P-[3-[acetyl(phenylmethoxy)amino]propyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003599-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)








